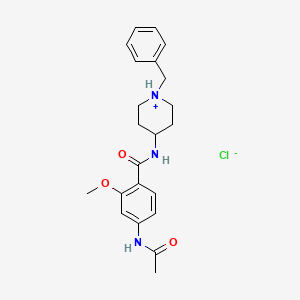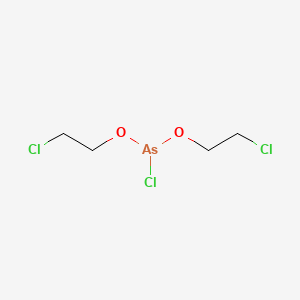
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, a methoxy group, and a piperidinyl group attached to a benzamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate or methyl iodide in the presence of a base.
Piperidinylation: The piperidinyl group is attached through a nucleophilic substitution reaction, where the benzyl chloride reacts with piperidine.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide
- **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide acetate
- **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide sulfate
Uniqueness
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
63639-55-4 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC名 |
4-acetamido-N-(1-benzylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-16(26)23-19-8-9-20(21(14-19)28-2)22(27)24-18-10-12-25(13-11-18)15-17-6-4-3-5-7-17;/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,26)(H,24,27);1H |
InChIキー |
VJALSXPGRAWJMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)


![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)

![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)

![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)

![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
